molecular formula C20H20N2O3 B11364738 N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11364738
M. Wt: 336.4 g/mol
InChI Key: WXKIHUQDBCGYBW-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Coupling Reactions: The final compound is obtained by coupling the furan ring with the phenoxy and pyridinyl groups through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide: shares similarities with other compounds containing furan, phenoxy, and pyridinyl groups.

    5-methyl-2-furanmethanamine: A related compound with a simpler structure, used in similar research applications.

    4-methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide: Another compound with a furan ring, used in drug research.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H20N2O3/c1-15-6-9-17(10-7-15)24-14-20(23)22(19-5-3-4-12-21-19)13-18-11-8-16(2)25-18/h3-12H,13-14H2,1-2H3

InChI Key

WXKIHUQDBCGYBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3

Origin of Product

United States

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